molecular formula C27H32ClN3O3S B2911774 2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1215333-29-1

2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2911774
CAS No.: 1215333-29-1
M. Wt: 514.08
InChI Key: JILIKDGRWRKLDP-UHFFFAOYSA-N
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Description

“2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride” is a complex organic compound. It contains two phenyl groups (C6H5-) attached to a central carbon atom (the ‘2,2-diphenyl’ part of the name). The ‘N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide’ part indicates the presence of a piperazine ring, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the piperazine ring). The presence of the tosyl group (a sulfonate ester) would likely impart polarity to the molecule, and the two phenyl rings could participate in pi-pi stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tosyl group might increase its solubility in polar solvents, while the two phenyl rings might increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs containing a piperazine ring are active in the central nervous system, but without more information, it’s impossible to predict the specific mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,2-diphenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S.ClH/c1-22-12-14-25(15-13-22)34(32,33)30-20-18-29(19-21-30)17-16-28-27(31)26(23-8-4-2-5-9-23)24-10-6-3-7-11-24;/h2-15,26H,16-21H2,1H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILIKDGRWRKLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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